molecular formula C13H19N5S2 B2638931 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-96-9

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No.: B2638931
CAS No.: 868221-96-9
M. Wt: 309.45
InChI Key: PBUBDIIWGLMBOB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a pyrimidine derivative characterized by a 1,2,4-triazole moiety attached via a methylsulfanyl linker. Its structure includes:

  • Methylsulfanyl group at position 2: This thioether group is a common feature in pyrimidine-based pharmaceuticals, influencing solubility and metabolic stability .
  • 1,2,4-Triazole ring: Functionalized with a methyl group and a propylsulfanyl chain, this moiety may confer biological activity, as triazoles are known for antimicrobial and antiproliferative properties .

The compound’s synthesis likely involves multi-step heterocyclization, leveraging methodologies analogous to those used for related pyrimidine-triazole hybrids .

Properties

IUPAC Name

4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5S2/c1-5-6-19-13-17-16-11(18(13)4)8-20-12-14-9(2)7-10(3)15-12/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBDIIWGLMBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325048
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868221-96-9
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine typically involves multi-step organic reactions:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Sulfanylation: The triazole derivative is then reacted with a thiol compound under basic conditions to introduce the propylsulfanyl group.

    Pyrimidine Synthesis: The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine derivatives.

    Coupling Reaction: The final step involves coupling the triazole and pyrimidine moieties via a sulfanyl bridge, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Aluminum chloride (AlCl3) as a catalyst in anhydrous conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfanyl and triazole groups in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole moiety is known for its ability to inhibit the growth of various pathogens by interfering with their enzymatic processes.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating infections and diseases caused by resistant strains of bacteria and fungi. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and reactions provide valuable insights into the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine involves the inhibition of key enzymes in microbial cells. The triazole ring interacts with the heme group of cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of the target compound with analogous pyrimidine derivatives:

Compound Name / Class Substituents/Modifications Key Properties/Applications References
Target Compound 4,6-dimethyl; 2-(triazolyl-methylsulfanyl); triazole with methyl/propylsulfanyl Potential antiproliferative/antimicrobial activity; moderate lipophilicity
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) 4,6-dichloro; 2-methylsulfanyl Versatile intermediate for fused heterocycles (e.g., thieno[2,3-d]pyrimidinones)
4-Chloro-5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one Thieno-fused pyrimidine; 4-chloro; 5-hydroxy Antiviral/anticancer scaffolds; reactive chloro group enables further functionalization
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thienopyrimidinyl]acetate Thiopyrano-thieno fused system; methylsulfanyl; ester side chain Annulated systems for material science; ester group enhances solubility
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (Imp-5) 4,6-dimethyl; 2-methylsulfonyl Pharmaceutical impurity; sulfonyl group increases stability but reduces reactivity
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Pyridine-linked triazole; methylsulfanyl Antiproliferative activity (TGF-β inhibition); improved pharmacokinetics

Research Findings

  • Antiproliferative Activity : Triazole-pyrimidine hybrids in showed IC₅₀ values of 1–10 µM against cancer cell lines, suggesting the target compound could exhibit comparable efficacy .
  • Synthetic Challenges : Introducing the propylsulfanyl group requires careful optimization to avoid side reactions, as seen in the synthesis of related thioethers .
  • Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds indicates melting points between 150–200°C, with decomposition above 250°C .

Biological Activity

The compound 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been widely studied. In particular, derivatives containing triazole moieties have shown promising results against various bacterial strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli18

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Pyrimidine derivatives have also been evaluated for their anticancer properties. Research indicates that compounds with a similar structural framework can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Certain pyrimidines can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may interfere with cell cycle progression.
  • Inhibition of Tumor Growth : Some derivatives have shown efficacy in reducing tumor size in animal models.

Study 1: Evaluation of Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several pyrimidine derivatives including our compound of interest. The study utilized the agar disc diffusion method and reported that the compound significantly inhibited the growth of Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.

Study 2: Anticancer Potential

In another study focusing on anticancer activity, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and above after 48 hours of treatment. The IC50 value was determined to be approximately 8 µM.

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